molecular formula C12H17NO B3001980 2-(Cyclohexyloxy)aniline CAS No. 105973-36-2; 105973-37-3; 2688-84-8

2-(Cyclohexyloxy)aniline

Cat. No.: B3001980
CAS No.: 105973-36-2; 105973-37-3; 2688-84-8
M. Wt: 191.274
InChI Key: SSQJMJAWJMYYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)aniline is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJMJAWJMYYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclohexyloxy Aniline and Its Analogues

Precursor Synthesis and Functional Group Transformations

The construction of the 2-(cyclohexyloxy)aniline scaffold relies on two fundamental transformations: the reduction of a nitro group to an amine and the formation of the ether bond between a phenolic precursor and a cyclohexyl moiety.

Reductive Amination Routes

A common strategy for synthesizing anilines is the reduction of the corresponding nitroarenes. This transformation is a cornerstone of industrial and laboratory-scale amine production.

Catalytic hydrogenation stands out as an efficient and environmentally benign method for the reduction of nitro compounds to primary amines. sioc-journal.cn In the context of this compound synthesis, the precursor 1-(cyclohexyloxy)-2-nitrobenzene (B2477553) is subjected to catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. sioc-journal.cnaidic.it The reaction proceeds with high chemoselectivity, specifically reducing the nitro group while leaving the ether linkage and the aromatic ring intact.

Recent advancements have explored the use of novel catalysts to enhance efficiency and selectivity. For instance, gold clusters have been shown to effectively catalyze the hydrogenation of nitroaromatics. nih.govrsc.org The choice of catalyst and reaction conditions, such as solvent, temperature, and pressure, can be optimized to maximize the yield and purity of the desired this compound.

Table 1: Catalytic Hydrogenation of 1-(cyclohexyloxy)-2-nitrobenzene

CatalystHydrogen SourceSolventProduct
Pd/CH₂ gasEthanolThis compound
Raney NiH₂ gasMethanol (B129727)This compound
PtO₂H₂ gasAcetic AcidThis compound

Etherification Strategies

The formation of the ether bond is another critical step in the synthesis of this compound. Several classical and modern etherification methods can be employed.

The Williamson ether synthesis is a long-established and versatile method for preparing ethers. gold-chemistry.orgmasterorganicchemistry.combyjus.comwikipedia.org In this approach, an alkoxide reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.combyjus.comwikipedia.org For the synthesis of the precursor 1-(cyclohexyloxy)-2-nitrobenzene, 2-nitrophenol (B165410) is typically deprotonated with a strong base, such as sodium hydride, to form the corresponding phenoxide. youtube.com This nucleophilic phenoxide then displaces a halide or another suitable leaving group from a cyclohexyl derivative, such as cyclohexyl bromide or cyclohexyl tosylate.

The success of the Williamson ether synthesis is dependent on the nature of the reactants. masterorganicchemistry.com While primary alkyl halides are ideal, secondary halides like cyclohexyl halides can also be used, although elimination reactions may compete with the desired substitution. masterorganicchemistry.comwikipedia.org The choice of solvent and temperature is crucial to favor the SN2 pathway. masterorganicchemistry.com

The Mitsunobu reaction offers a powerful and stereospecific alternative for forming the ether linkage, particularly when mild reaction conditions are required. organic-synthesis.comorganic-chemistry.orgwikipedia.org This reaction facilitates the conversion of a primary or secondary alcohol into various functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org

In the synthesis of a this compound precursor, 2-nitrophenol can act as the nucleophile, while cyclohexanol (B46403) serves as the alcohol component. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comwikipedia.org The reaction proceeds through the formation of a phosphonium (B103445) intermediate from the alcohol, which is then displaced by the phenoxide. organic-chemistry.org The order of reagent addition can be critical for the success of the reaction. wikipedia.org

Table 2: Etherification of 2-Nitrophenol with Cyclohexanol

ReactionReagentsKey Features
Williamson Ether Synthesis2-Nitrophenol, Cyclohexyl halide, Base (e.g., NaH)SN2 mechanism, potential for elimination side reactions.
Mitsunobu Reaction2-Nitrophenol, Cyclohexanol, PPh₃, DEAD/DIADMild conditions, stereospecific inversion at the alcohol center. organic-chemistry.orgwikipedia.org

Targeted Functionalization and Derivatization Approaches

Once this compound is synthesized, it can serve as a versatile building block for the creation of more complex molecules through various functionalization and derivatization reactions. The amino group and the aromatic ring are the primary sites for such modifications.

The amino group of this compound can undergo a wide range of reactions typical of primary anilines. These include acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization followed by substitution to introduce a variety of functional groups.

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the amino and cyclohexyloxy groups will influence the position of substitution. Derivatization is a key strategy for modifying the properties of aniline (B41778) compounds for various applications, including the development of pharmaceuticals and materials. researchgate.netnih.govtohoku.ac.jprsc.org For instance, the synthesis of poly[2-(cyclohex-2-en-1-yl)aniline] highlights how modification of the aniline structure can lead to new materials with interesting physicochemical properties. rsc.org

ortho-Substituted Aniline Derivatives

The direct formation of the ether linkage at the ortho position to the amino group in this compound and its analogues is a primary synthetic challenge. Two of the most powerful methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , a copper-catalyzed reaction, has been a long-standing method for the formation of C-O bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, advancements have led to the use of soluble copper catalysts with various ligands, which can facilitate the coupling of aryl halides with alcohols under milder conditions. For the synthesis of this compound, this would typically involve the reaction of 2-haloaniline with cyclohexanol in the presence of a copper catalyst and a base. A related approach, the Goldberg reaction, focuses on the C-N bond formation, coupling an aniline with an aryl halide. wikipedia.org

A more contemporary and often more efficient alternative is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N and C-O bonds. wikipedia.orgrsc.org The reaction demonstrates broad substrate scope and functional group tolerance. wikipedia.org The synthesis of this compound via a Buchwald-Hartwig C-O coupling would involve the reaction of 2-aminophenol (B121084) with a cyclohexyl halide or triflate, or conversely, the reaction of aniline with a cyclohexyl halide, though the former is more common for generating aryl ethers. The development of specialized phosphine ligands has been crucial to the success of this reaction, allowing for the coupling of a wide range of amines and alcohols with aryl halides. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DDPF has been shown to improve reaction rates and yields for the amination of aryl halides. wikipedia.org

Specific ammonia (B1221849) equivalents have also been developed for palladium-catalyzed aminations to yield primary anilines. Reagents such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) have proven effective for the conversion of aryl halides to the corresponding anilines. organic-chemistry.org

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for the Synthesis of ortho-Substituted Aniline Derivatives

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-basedPalladium-based
Typical Reaction Conditions High temperatures (often >210°C)Milder temperatures
Ligands Often requires ligands like diamines or phenanthrolineRequires specialized phosphine ligands (e.g., BINAP, DDPF)
Substrate Scope Generally requires activated aryl halidesBroad substrate scope, including unactivated aryl halides
Functional Group Tolerance Can be limited by harsh conditionsGenerally high

Conjugation of this compound Fragments in Complex Architectures

The this compound motif can be incorporated into larger, more complex molecular architectures, such as polymers and biologically active molecules. This integration often leverages the reactivity of the aniline nitrogen or the aromatic ring.

One example is the synthesis of poly[2-(cyclohex-2-en-1-yl)aniline] , a derivative of polyaniline (PANI). rsc.org This polymer was synthesized for the first time via the oxidation of the corresponding monomer. The study found that the highest polymer yield was achieved using nitric acid (HNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidizing system. The synthetic conditions were shown to influence the optical properties of the resulting polymer, such as its luminescence quantum yield. rsc.org This demonstrates how the this compound fragment can be polymerized to create novel materials with specific properties.

In the realm of medicinal chemistry, the synthesis of complex molecules often involves the coupling of fragments containing the this compound substructure. For example, in the synthesis of cyclohexyl noviomimetics designed to modulate mitochondrial respiration, a key step involves the Mitsunobu reaction. nih.gov This reaction couples a substituted phenol (B47542) with a cyclohexanol derivative. A similar strategy could be envisioned for the synthesis of complex structures containing the this compound moiety, where a substituted 2-aminophenol is coupled with a complex cyclohexanol derivative.

Table 2: Synthesis of a Complex Architecture Containing a this compound Analogue

ReactionReactantsReagents/ConditionsProductReference
Polymerization2-(Cyclohex-2-en-1-yl)anilineHNO₃, (NH₄)₂S₂O₈Poly[2-(cyclohex-2-en-1-yl)aniline] rsc.org

Multi-component Reaction Pathways Involving the Aniline Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. The aniline moiety is a common component in several MCRs, including the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. numberanalytics.com The use of this compound as the amine component in an Ugi reaction would lead to the formation of a complex peptide-like structure bearing the 2-(cyclohexyloxy)phenyl group on the amide nitrogen. Research has shown the successful use of aniline derivatives in Ugi reactions with components like cyclohexyl isocyanide. researchgate.net

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organicreactions.orgresearchgate.netresearchgate.net While the classic Passerini reaction does not involve an amine, variations exist. More relevant to the synthesis of aniline derivatives are tandem reactions that incorporate the aniline moiety.

A notable example of a multi-component reaction leading to a related structure is the efficient one-pot synthesis of 4-alkoxy-2-arylquinolines . This reaction proceeds via the condensation and cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in an alcoholic solvent, such as cyclohexanol, in the presence of sulfuric acid. researchgate.net This methodology allows for the direct incorporation of a cyclohexyloxy group at the 4-position of the quinoline (B57606) ring system.

Table 3: Multi-component Reactions Involving Aniline Derivatives

Reaction NameComponentsTypical ProductPotential Application with this compound
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideSynthesis of complex peptidomimetics
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy amideNot directly applicable, but variations exist
Condensation/Cyclization 2-(2-(trimethylsilyl)ethynyl)aniline, Arylaldehyde, Cyclohexanol4-(Cyclohexyloxy)-2-arylquinolineDirect synthesis of a related heterocyclic system

Directed Aromatic Functionalization of the Aniline Ring

The direct functionalization of C-H bonds is a powerful and atom-economical strategy for the synthesis and modification of organic molecules. For aniline derivatives, directing groups can be employed to control the regioselectivity of C-H activation, enabling functionalization at the ortho, meta, or para positions.

Ortho-functionalization is often achieved through the use of a directing group that chelates to a metal catalyst, bringing it into proximity with the ortho C-H bond. While the amino group itself can direct ortho-lithiation, this often requires N-protection. Various directing groups have been developed to facilitate the ortho-functionalization of anilines. For instance, the picolinamide (B142947) (PA) group has been used as a directing group in copper-catalyzed ortho-amination of anilines with alkylamines at room temperature. acs.org Another strategy involves the use of N-nitrosoanilines as traceless directing groups in rhodium-catalyzed C-H activation. frontiersin.org These methods could potentially be applied to a pre-formed this compound to introduce additional substituents at the 3-position.

The bulky cyclohexyloxy group at the 2-position would likely exert a significant steric influence on any subsequent directed functionalization, potentially favoring reaction at the less hindered 6-position.

Table 4: Examples of Directed C-H Functionalization of Aniline Derivatives

Directing GroupMetal CatalystFunctionalizationPositionReference
Picolinamide (PA)CopperAminationortho acs.org
N-NitrosoRhodiumAlkenylation, etc.ortho frontiersin.org

Aminolysis Reactions of Epoxy Compounds with Cyclohexyloxy Derivatives

The ring-opening of epoxides with amines is a fundamental and widely used reaction for the synthesis of β-amino alcohols, which are important intermediates in medicinal chemistry. The reaction of an amine with an epoxide bearing a cyclohexyloxy group, or the reaction of this compound with an epoxide, falls under this category.

A study investigating the reaction pathways of an amine with various epoxides included 2-((cyclohexyloxy)methyl)oxirane . researchgate.netresearchgate.net The research showed that the interaction of an amine with this epoxide can lead to a mixture of products corresponding to both 1:1 and 1:2 adducts (amine:epoxide). This highlights the potential for the formation of not only the initial β-amino alcohol but also subsequent reaction of the secondary amine with another epoxide molecule.

The aminolysis of epoxides can be catalyzed by various Lewis acids, which activate the epoxide ring towards nucleophilic attack. mdpi.com Yttrium chloride (YCl₃) has been shown to be an effective catalyst for the ring-opening of epoxides with amines at room temperature under solvent-free conditions. mdpi.com Such catalytic systems offer a mild and efficient route to β-amino alcohols derived from cyclohexyloxy-substituted epoxides or anilines. The regioselectivity of the ring-opening is a crucial aspect, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide, although electronic effects can also play a role. organic-chemistry.org

Table 5: Aminolysis of Epoxides with Cyclohexyloxy Derivatives

EpoxideAmineCatalyst/ConditionsProduct TypeReference
2-((Cyclohexyloxy)methyl)oxirane(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine-β-Amino alcohol (1:1 and 1:2 adducts) researchgate.netresearchgate.net
Styrene oxideAnilineYCl₃, solvent-free, room temp.β-Amino alcohol mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexyloxy Aniline

Redox Chemistry of the Aniline (B41778) Moiety

The redox chemistry of the aniline functional group is a critical aspect of its reactivity, involving both the loss (oxidation) and gain (reduction) of electrons, primarily centered on the nitrogen atom and the activated aromatic system.

Oxidative Transformations and Derivative Formation

The oxidation of anilines can be complex, yielding a variety of products depending on the oxidant and reaction conditions. The nitrogen atom of the primary amine can be oxidized, and the highly activated ring is also susceptible to oxidative processes. Common oxidation products of anilines include azoxybenzenes, and under more forceful conditions, nitrobenzenes. nih.govacs.org For instance, oxidation of aniline with hydrogen peroxide in the presence of a weak base like sodium fluoride (B91410) (NaF) can selectively yield azoxybenzene, while using a stronger base like sodium methoxide (B1231860) (NaOMe) can lead to the formation of nitrobenzene. nih.gov

In the case of 2-(cyclohexyloxy)aniline, the presence of the bulky cyclohexyloxy group at the ortho position can introduce steric hindrance. This hindrance may influence the regioselectivity and feasibility of certain oxidative reactions. Research on other ortho-substituted anilines shows that steric bulk can prevent oxidation at the amine, allowing for selective oxidation of other anilines in a mixture. organic-chemistry.org For example, a study using nonanebis(peroxoic acid) demonstrated that anilines with ortho substituents were less reactive towards oxidation compared to their meta- and para-substituted counterparts. organic-chemistry.org

Oxidizing SystemTypical Product(s) from AnilinePotential Influence of Ortho-Cyclohexyloxy Group
H₂O₂ / NaF (weak base)Azoxybenzene nih.govMay proceed, but potentially at a slower rate due to steric hindrance.
H₂O₂ / NaOMe (strong base)Nitrobenzene nih.govSteric hindrance could lower the yield or require harsher conditions.
Chromic AcidQuinone wikipedia.orgThe highly activated ring may be prone to degradation.
Potassium PermanganateNitrobenzene or Aniline Black wikipedia.orgOutcome highly dependent on conditions (neutral, acidic, alkaline).

This table presents generalized outcomes based on aniline reactivity; specific experimental results for this compound may vary.

Reductive Pathways and Product Characterization

The primary amine of the aniline moiety is in its most reduced state. Therefore, "reductive pathways" for anilines typically refer to reactions where the aniline itself is the product of a reduction, for example, the reduction of a nitroarene using reagents like iron or tin in acidic media, or catalytic hydrogenation. wikipedia.orgchemistrysteps.com

However, the aniline functional group can participate in reductive amination reactions. In this one-pot process, an aniline reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine. This is a powerful method for N-alkylation. acs.orgrsc.org For this compound, this pathway allows for the selective introduction of an alkyl group onto the nitrogen atom.

A common protocol involves using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate (B1220265) or hydrogen gas to reduce the intermediate imine. acs.orgresearchgate.net This method is efficient for the mono-N-alkylation of various aniline derivatives with aldehydes. acs.org

Competitive Electrophilic Substitution and Oxidative Polymerization

Anilines exhibit a duality in their reaction with electrophilic and oxidizing agents. The electron-rich aromatic ring is highly activated towards electrophilic aromatic substitution (EAS). However, many reagents used for EAS, such as nitric acid, are also strong oxidants. This can lead to a competition between the desired substitution reaction and unwanted side reactions, including oxidative degradation to tarry materials or oxidative polymerization. msu.edulibretexts.org

Oxidative polymerization of aniline results in the formation of polyaniline, a conductive polymer. This process involves the formation of new C-N bonds and is often initiated by an oxidizing agent. wikipedia.org The presence of substituents on the aniline ring can significantly affect the polymerization process. Bulky substituents, particularly at the ortho position, can create steric hindrance that slows down or even prevents polymerization, making the monomer less active in the reaction. nih.gov Research on ortho-substituted anilines like o-anisidine (B45086) has shown that while polymerization occurs, its tendency and rate can be influenced by the substituent. beilstein-journals.org For this compound, the large cyclohexyloxy group is expected to sterically hinder the coupling reactions necessary for polymer chain growth, potentially favoring electrophilic substitution over polymerization under carefully controlled conditions. nih.govresearchgate.net

Nucleophilic and Electrophilic Reactions

The reactivity of this compound is characterized by the nucleophilicity of the amine group and the high electron density of the aromatic ring, which makes it susceptible to electrophilic attack.

Substitution Reactions on the Aryl Ring

The dominant substitution reaction on the aryl ring of this compound is electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of both the amino (-NH₂) and the cyclohexyloxy (-OR) groups. Both are classified as activating, ortho-, para-directing groups. libretexts.orgopenstax.org

When two activating groups are present on a benzene (B151609) ring, the directing influence is determined by their combined effects. msu.edulibretexts.org In this compound, the -NH₂ group is generally considered a stronger activating group than an -OR group. masterorganicchemistry.com Both groups direct incoming electrophiles to the positions ortho and para relative to themselves.

The -NH₂ group directs to positions 4 and 6.

The -O-Cyclohexyl group directs to positions 3 and 5.

The directing effects are reinforcing, strongly activating position 4 (para to the amine) and position 6 (ortho to the amine). Given that position 6 is sterically hindered by the adjacent bulky cyclohexyloxy group, electrophilic attack is most likely to occur at position 4. Attack at position 5 is also possible, being para to the cyclohexyloxy group. stackexchange.com

Reagent (Electrophile)Predicted Major Product(s)
Br₂ in H₂O4-Bromo-2-(cyclohexyloxy)aniline and potentially 4,6-Dibromo-2-(cyclohexyloxy)aniline libretexts.orgbyjus.com
HNO₃ / H₂SO₄2-(Cyclohexyloxy)-4-nitroaniline byjus.com
SO₃ / H₂SO₄4-Amino-3-(cyclohexyloxy)benzenesulfonic acid byjus.com
R-Cl / AlCl₃ (Friedel-Crafts)Does not proceed; the amine's lone pair complexes with the AlCl₃ catalyst, deactivating the ring. libretexts.orgbyjus.com

This table predicts outcomes based on established principles of electrophilic aromatic substitution. masterorganicchemistry.comstackexchange.com

Reactions Involving the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic. chemistrysteps.com

Basicity: Aromatic amines like aniline are significantly weaker bases than aliphatic amines (e.g., cyclohexylamine). This is because the nitrogen's lone pair is delocalized into the aromatic π-system, making it less available to accept a proton. wikipedia.orgmsu.edu The presence of the electron-donating cyclohexyloxy group on the ring of this compound would be expected to slightly increase the electron density on the nitrogen, making it a slightly stronger base than unsubstituted aniline. stackexchange.com

CompoundpKₐ of Conjugate AcidBasicity Comparison
Cyclohexylamine~10.6Stronger Base
Aniline4.6 wikipedia.orgWeaker Base
p-Anisidine (4-methoxyaniline)5.34 uni-muenchen.deStronger than Aniline
This compound Predicted to be slightly > 4.6Slightly more basic than aniline

Data sourced from references. wikipedia.orguni-muenchen.de Predicted value is an estimation based on electronic effects.

Nucleophilicity: The amine group readily acts as a nucleophile, attacking electron-deficient centers. ucalgary.ca Key reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable N-substituted amides (anilides). This reaction is often used to protect the amino group and reduce its activating effect during electrophilic substitution. wikipedia.orglibretexts.orgchemguide.co.uk

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, polyalkylation is common, making this method sometimes difficult to control. msu.edu

Diazotization: Reaction with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. wikipedia.orgresearchgate.net These salts are highly versatile synthetic intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -I, -Br) via Sandmeyer and related reactions. wikipedia.orgacs.org The substitution pattern of the aniline can influence the stability and reactivity of the resulting diazonium salt. sci-hub.se

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are influenced by the electronic properties of both the aniline and the ether moieties. For reactions involving the aniline group, such as electrophilic substitution or oxidation, the cyclohexyloxy group acts as an electron-donating group, thereby activating the aromatic ring. The rate constants for reactions like the oxidation of anilines are known to be dependent on factors such as the reaction's free energy. acs.org Studies on the oxidation of various substituted anilines have shown that the reaction rates can be modeled and predicted based on the aniline's oxidation potential. acs.org

In the context of the ether linkage, rate studies primarily focus on cleavage reactions. The cleavage of ethers by strong acids is a fundamental reaction, and its rate is highly dependent on the structure of the ether and the strength of the acid. fiveable.mepearson.com For ethers with primary or secondary alkyl groups, the reaction typically proceeds via an SN2 mechanism, and the rate is influenced by steric hindrance at the carbon atom adjacent to the ether oxygen. libretexts.orgpressbooks.pub In contrast, ethers containing tertiary, benzylic, or allylic groups can react through a more rapid SN1 mechanism due to the stability of the resulting carbocation intermediate. fiveable.mepressbooks.pub The reaction kinetics are therefore directly influenced by the stability of carbocation intermediates that can be formed. fiveable.me

The progress of such reactions can be analyzed using various spectroscopic and chromatographic techniques. For example, transient absorption spectroscopy has been used to observe the kinetics of aniline oxidation by following the decay of transient species. acs.org

Thermodynamic parameters provide crucial insights into the feasibility and energy changes of a reaction. For reactions involving this compound, key thermodynamic considerations include the bond dissociation energies of the C–O bonds and the thermodynamics of reactions involving the aniline functional group.

For the aniline moiety, thermodynamic data such as pKa values are critical for understanding its basicity and reactivity in acid-catalyzed reactions. Aniline is a weak base, and its lone pair of electrons on the nitrogen is delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines like cyclohexylamine. chemistrysteps.com This delocalization stabilizes the aniline molecule but makes the lone pair less available for protonation.

Thermodynamic and Kinetic Parameters for Related Reactions
ParameterSystem/ReactionTypical Value/ObservationSignificanceReference
pKa of Conjugate AcidAniline (C₆H₅NH₃⁺)~4.6Indicates weak basicity of the amine due to resonance delocalization. chemistrysteps.com
pKa of Conjugate AcidCyclohexylamine~10.6Represents a much stronger base than aniline. chemistrysteps.com
Reaction MechanismAcidic Cleavage of Primary/Secondary EthersSN2Rate is sensitive to steric hindrance. libretexts.orgpressbooks.pub
Reaction MechanismAcidic Cleavage of Tertiary EthersSN1 or E1Rate is determined by carbocation stability. pressbooks.pub
Atmospheric Half-lifeVapor-phase reaction of aniline with OH radicals~4 hoursIndicates susceptibility to atmospheric oxidation. nih.gov

Catalytic Aspects in Transformations of this compound and Derivatives

Catalysts play a pivotal role in directing the outcome of transformations involving molecules like this compound, which has two distinct C–O bonds (Aryl–O and Cyclohexyl–O) that could potentially be cleaved. The choice of catalyst can dramatically influence which bond is broken (selectivity) and the efficiency of the conversion (yield).

In the field of ether cleavage, transition metal catalysts have shown remarkable selectivity. For instance, studies on iridium-catalyzed cleavage of cyclohexyl methyl ethers demonstrated that the catalyst's electronic properties can switch the reaction pathway. acs.orgnsf.gov Cationic bis(phosphine)iridium complexes can be tuned by modulating the electron-donating ability of the phosphine (B1218219) ligands. This tuning determines whether the reaction proceeds via an SN2 pathway (favoring cleavage of the methyl group) or an SN1 pathway (favoring cleavage of the secondary cyclohexyl group). nsf.gov Specifically, more electron-rich metal centers were found to increase the preference for secondary C–O cleavage. nsf.gov This principle is directly applicable to this compound, where a similar choice between cleavage of the Aryl-O bond and the Cyclohexyl-O bond exists.

Nickel-based catalysts have also been extensively used for the C–O bond cleavage of aryl ethers, often in cross-coupling reactions. rsc.orgrecercat.cat For example, NiCl₂(PCy₃)₂ has been used for the coupling of aryl alkyl ethers with Grignard reagents. recercat.cat The selectivity in these systems often favors the cleavage of the C(sp²)–O bond over the C(sp³)–O bond.

Influence of Catalyst on Selectivity in Cyclohexyl Ether Cleavage
Catalyst SystemSubstrateSelective CleavageProposed MechanismReference
Cationic bis(triphenylphosphine)iridiumtrans-4-tert-butylcyclohexyl methyl etherO-CH₃ (Demethylation)SN2 nsf.gov
Cationic bis(dimethylphenylphosphine)iridium (more electron-rich)trans-4-tert-butylcyclohexyl methyl etherO-Cyclohexyl (Demethoxylation)SN1 nsf.gov
NiCl₂(PCy₃)₂ / MeMgBrAryl alkyl ethersAryl-O (C(sp²)-O)Oxidative Addition recercat.cat

Both acidic and basic catalysis are fundamental to the transformation of ethers, including this compound.

Acidic Catalysis: The most common reaction of ethers is cleavage under strongly acidic conditions, typically with HBr or HI. pearson.comwikipedia.orgwikipedia.org The mechanism begins with the protonation of the ether oxygen atom. fiveable.memasterorganicchemistry.com This step is crucial as it converts the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, ROH). Following protonation, the reaction proceeds via either an SN1 or SN2 pathway. wikipedia.orgchemistrysteps.com

SN2 Mechanism: If the groups attached to the oxygen are primary or secondary (like the cyclohexyl group), a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.org For an aryl alkyl ether like this compound, the nucleophile would attack the cyclohexyl carbon, as nucleophilic substitution on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.orglibretexts.org This would lead to the formation of phenol (B47542) and a cyclohexyl halide.

SN1 Mechanism: If one of the groups can form a stable carbocation (e.g., tertiary or benzylic), the protonated ether will first dissociate to form the carbocation and an alcohol. chemistrysteps.com The carbocation is then captured by the halide nucleophile.

Basic Catalysis: Ethers are generally resistant to cleavage by bases. wikipedia.org However, strong bases like organolithium compounds can induce cleavage, typically by deprotonating the carbon alpha to the ether oxygen. wikipedia.org This is more common in cyclic ethers like tetrahydrofuran, where the subsequent decomposition into an alkene and an alkoxide is facilitated. wikipedia.org For a compound like this compound, cleavage via a base-catalyzed mechanism would be difficult and require harsh conditions. The aniline part of the molecule, however, can participate in base-catalyzed reactions, although its primary characteristic is its weak basicity, making it more reactive in acidic media. chemistrysteps.com

Photochemical Catalysis in Related Systems

While specific research on the photochemical catalysis of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from examining related systems. The molecule's structure, featuring both an aniline moiety and a cyclohexyl aryl ether linkage, suggests that its photochemical behavior will be influenced by reactions characteristic of both anilines and aryl ethers.

Photochemical Reactions Involving the Aniline Moiety

The aniline functional group is known to participate in a variety of photochemical reactions, often involving photocatalysts that can induce electron transfer or generate reactive radical species under irradiation. These reactions range from degradation and polymerization to functionalization and synthesis.

One significant area of research is the photocatalytic degradation of aniline and its derivatives, often for environmental remediation purposes. Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is a common approach. Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals (•OH) acs.orgoptica.org. These radicals can attack the aniline molecule, leading to the formation of intermediates such as 2-aminophenol (B121084) and hydroquinone, which eventually mineralize into inorganic compounds optica.org. The kinetics of these degradation reactions are often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the organic compound onto the catalyst surface acs.orgoptica.org. Studies have shown that nanocomposites, such as TiO₂ or iron(III) oxide (Fe₂O₃) on halloysite, can exhibit enhanced photocatalytic activity compared to commercial photocatalysts like P25 acs.orgcapes.gov.br. The reaction mechanism involves the initial attack of hydroxyl radicals, which can lead to the formation of an anilinium radical cation acs.org. Interestingly, the concentration of aniline can dictate the reaction pathway, with lower concentrations favoring degradation and higher concentrations leading to the formation of polyaniline (PAN) nanocomposites with the catalyst rsc.org.

Visible-light photocatalysis has also been employed for the functionalization of aniline derivatives. For instance, the trifluoromethylation of anilines has been achieved using photocatalysts like Iridium(III) polypyridyl complexes (e.g., Ir(ppy)₃) or organic dyes such as Rose Bengal under blue or green light irradiation acs.org. These reactions proceed through the generation of trifluoromethyl radicals (•CF₃), which then add to the electron-rich aniline ring acs.org. The proposed mechanism involves the excited photocatalyst generating the •CF₃ radical, which attacks the aniline to form a radical intermediate. This intermediate is then oxidized and deprotonated to yield the final substituted product acs.org.

Furthermore, photochemical strategies have been developed for the synthesis of anilines themselves. A notable example is a dehydrogenative approach that utilizes a photoredox and cobalt-based catalytic system to synthesize anilines from cyclohexanones and amines researchgate.netnih.govacs.org. This method involves the condensation of an amine with a cyclohexanone, followed by a progressive desaturation of the cyclohexene (B86901) ring to form the aromatic aniline structure researchgate.netnih.gov.

Table 1: Summary of Research Findings on Photochemical Catalysis of Aniline and Related Compounds
Reaction TypeSubstrate(s)Photocatalyst/SystemKey Findings and Mechanistic Insights
PhotodegradationAniline, 2-chloroaniline, 2,6-dichloroanilineHalloysite-TiO₂, Halloysite-Fe₂O₃Complete degradation observed after 300 minutes of irradiation. The reaction follows pseudo-first-order kinetics and is described by the Langmuir-Hinshelwood model. The mechanism involves attack by hydroxyl radicals acs.orgcapes.gov.br.
PolymerizationAniline (at higher concentrations)TiO₂Photocatalytic oxidation leads to the formation of polyaniline (PAN)/TiO₂ nanocomposites rsc.org.
FluoroalkylationAniline derivativesIr(ppy)₃, Rose BengalVisible-light-induced reaction involving the generation of fluoroalkyl radicals which add to the aniline ring. The mechanism proceeds through a radical intermediate followed by oxidation and deprotonation acs.org.
Dehydrogenative SynthesisCyclohexanones, AminesPhotoredox and Cobalt-based systemA non-canonical cross-coupling approach for aniline synthesis through condensation and subsequent photocatalytic desaturation of the cyclohexene ring researchgate.netnih.gov.

Photochemical Reactions Involving the Aryl Ether Moiety

The cyclohexyloxy group in this compound is an alkyl aryl ether. The C-O bond in such ethers is generally robust, but it can be activated under photochemical conditions, leading to cleavage or functionalization.

Visible-light-induced photocatalytic cleavage of the C-O bond in alkyl aryl ethers has been reported using carbazole-based organic photocatalysts acs.orgnih.gov. This reaction proceeds via a single-electron transfer (SET) from the excited photocatalyst to the ether, resulting in the formation of the corresponding phenol. The presence of a base like cesium carbonate can facilitate this process, particularly with N-H carbazole (B46965) catalysts, through a deprotonation-assisted electron-transfer mechanism acs.orgnih.gov.

The photolysis of aryl tert-butyl ethers in methanol (B129727) has been shown to yield phenols as the major product, proceeding from a singlet excited state acs.orgacs.org. This indicates that direct photoexcitation can lead to the cleavage of the ether bond.

In addition to cleavage, the formation of aryl ethers through photocatalysis has also been demonstrated. For example, the photocatalytic alkoxylation of benzene with alcohols can be achieved using 3-cyano-1-methylquinolinium ion as a photocatalyst optica.orgresearchgate.netrsc.org. The mechanism involves a photoinduced electron transfer from benzene to the excited state of the catalyst, followed by the nucleophilic addition of an alcohol to the resulting benzene radical cation optica.orgresearchgate.net.

Furthermore, selective functionalization of the alkyl group in aryl alkyl ethers is possible through photoredox catalysis. An acridinium (B8443388) catalyst has been used for the highly selective α-aryloxyalkyl C-H functionalization of aryl alkyl ethers with electron-poor alkenes under visible light irradiation rsc.org. The proposed mechanism involves a direct single-electron oxidation of the arene substrate by the excited photocatalyst to its radical cation, followed by deprotonation at the α-carbon to the ether oxygen to generate a radical that engages in further reactions rsc.org.

Table 2: Summary of Research Findings on Photochemical Catalysis of Aryl Ethers and Related Systems
Reaction TypeSubstrate(s)Photocatalyst/SystemKey Findings and Mechanistic Insights
Reductive C-O Bond CleavageAlkyl aryl ethersCarbazole-based organic photocatalysts with Cs₂CO₃Visible-light-induced cleavage to form phenols. The mechanism involves a single-electron transfer (SET) from the excited photocatalyst to the ether acs.orgnih.gov.
Photolysis/CleavageAryl tert-butyl ethersUV light (254 nm) in methanolCleavage occurs from the singlet excited state to produce the corresponding phenol as the major product acs.orgacs.org.
Alkoxylation (Ether Formation)Benzene, Alcohols3-Cyano-1-methylquinolinium ionOne-pot synthesis of alkoxybenzenes. The mechanism is initiated by photoinduced electron transfer from benzene to the excited catalyst optica.orgresearchgate.netrsc.org.
α-Aryloxyalkyl C-H FunctionalizationAryl alkyl ethers, Electron-poor alkenesAcridinium catalyst with a phosphate (B84403) baseHighly selective functionalization of the alkyl group. The reaction proceeds via the radical cation of the aryl ether followed by deprotonation rsc.org.

Based on these related systems, the photochemical catalysis of this compound could potentially proceed through several pathways. Reactions targeting the aniline ring could lead to degradation, polymerization, or substitution on the aromatic ring. Concurrently, reactions involving the aryl ether linkage could result in the cleavage of the C-O bond to form 2-aminophenol and cyclohexanol (B46403) derivatives, or functionalization on the cyclohexyl ring. The specific outcome would likely depend on the choice of photocatalyst, light source, and reaction conditions.

Advanced Structural Characterization and Analysis of 2 Cyclohexyloxy Aniline

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic connectivity and chemical environment within 2-(Cyclohexyloxy)aniline can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the protons of the cyclohexyl group, and the amine protons.

The four protons on the substituted benzene (B151609) ring are chemically non-equivalent and are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.orglibretexts.org The electron-donating nature of both the amino (-NH₂) and cyclohexyloxy (-O-C₆H₁₁) groups influences the chemical shifts of these protons, generally causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene. nih.gov The protons ortho and para to these activating groups are more shielded than the meta protons. This results in a complex splitting pattern due to spin-spin coupling between adjacent protons.

The protons of the cyclohexyl ring appear in the aliphatic region, generally between 1.0 and 2.5 ppm. oregonstate.edu These signals typically present as a series of complex, overlapping multiplets due to the conformational flexibility of the ring and the coupling between geminal and vicinal protons. The single methine proton attached to the oxygen atom (H-1') is deshielded by the electronegative oxygen and is expected to resonate further downfield, around 3.5 to 4.5 ppm. oregonstate.edupressbooks.pub

The two amine protons (-NH₂) typically produce a broad singlet in the range of 3.0 to 5.0 ppm. libretexts.org Its chemical shift can be variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₃-H to C₆-H) 6.6 – 7.2 Multiplet (m) 4H
Amine (-NH₂) 3.0 – 5.0 Broad Singlet (br s) 2H
Cyclohexyl (-OCH-) 3.5 – 4.5 Multiplet (m) 1H

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments within this compound. Due to molecular symmetry, fewer than 12 signals may be observed if some carbons are chemically equivalent, although in this ortho-substituted case, all 12 carbons are expected to be unique.

The six aromatic carbons typically resonate between 110 and 160 ppm. oregonstate.eduwisc.edu The carbons directly attached to the nitrogen (C-1) and oxygen (C-2), known as ipso-carbons, are significantly influenced by these heteroatoms. The carbon bearing the amino group (C-1) is expected around 135-145 ppm, while the carbon bearing the cyclohexyloxy group (C-2) would be further downfield, around 145-155 ppm, due to the higher electronegativity of oxygen. researchgate.netlibretexts.org

The six carbons of the cyclohexyl ring appear in the upfield, aliphatic region of the spectrum. The methine carbon bonded to the oxygen (C-1') is deshielded and expected to appear between 70 and 80 ppm. oregonstate.edu The remaining five methylene (B1212753) (-CH₂) carbons of the cyclohexyl ring will resonate in the range of 20 to 40 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-2, C-O) 145 – 155
Aromatic (C-1, C-N) 135 – 145
Aromatic (C-3 to C-6) 110 – 130
Cyclohexyl (C-1', -OCH-) 70 – 80

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orglibretexts.org A DEPT-135 experiment would show positive signals for CH carbons (the methine of the cyclohexyl ring and the four CHs of the aromatic ring) and negative signals for the five CH₂ carbons of the cyclohexyl ring. process-nmr.com Quaternary carbons (C-1 and C-2 of the aromatic ring) would be absent in DEPT spectra. A DEPT-90 spectrum would exclusively show signals for the CH carbons. libretexts.org

2D NMR techniques provide correlational data that maps out the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the aniline ring and within the cyclohexyl ring, confirming their respective spin systems. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom (¹J-coupling). iium.edu.my It allows for the definitive assignment of each proton signal to a specific carbon signal, for example, linking the downfield methine proton signal to the downfield C-1' carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). iium.edu.my This is crucial for establishing the connectivity between different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methine proton of the cyclohexyl ring (H-1') and the aromatic carbon C-2, confirming the ether linkage.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. nih.govnih.govresearchgate.net For this compound, HRMS provides an accurate mass measurement that can be used to confirm its molecular formula.

The molecular formula of this compound is C₁₂H₁₇NO. Using the masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula. chemrxiv.orgrsc.org

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₇NO
Theoretical Exact Mass ([M+H]⁺) 192.1383 Da

Vibrational Spectroscopy

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (-NH₂) group will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comutdallas.eduorgchemboulder.com A characteristic N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. libretexts.org

The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine will appear as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com

The cyclohexyl group will be identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹. Finally, the crucial C-O-C ether linkage will produce a strong, characteristic stretching band, typically in the 1000-1300 cm⁻¹ range. For an aryl-alkyl ether, this is often seen as a strong, asymmetric stretch around 1200-1275 cm⁻¹. youtube.com

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) Primary Amine 3300 – 3500 Medium
C-H Stretch (aromatic) Aromatic Ring 3000 – 3100 Medium-Weak
C-H Stretch (aliphatic) Cyclohexyl Ring 2850 – 2960 Strong
N-H Bend Primary Amine 1580 – 1650 Medium-Strong
C=C Stretch Aromatic Ring 1450 – 1600 Medium
C-N Stretch Aromatic Amine 1250 – 1335 Strong

Crystallographic Investigations

While spectroscopic methods reveal the molecular structure, crystallographic investigations are essential for understanding the arrangement of molecules in the solid state, which governs the material's macroscopic properties.

As of the current literature survey, a single-crystal X-ray diffraction (SCXRD) structure for this compound has not been reported. SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful crystallographic study would yield crucial data, including unit cell dimensions (a, b, c, α, β, γ), space group, and the precise atomic coordinates for every atom in the molecule. From this data, exact bond lengths, bond angles, and torsion angles can be calculated, providing an unambiguous confirmation of the molecular conformation in the solid state. researchgate.net

Table 4: Illustrative Crystallographic Parameters Obtainable from SCXRD

Parameter Description
Crystal System The symmetry class of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
a, b, c (Å) The lengths of the unit cell axes.
α, β, γ (°) The angles between the unit cell axes.
V (ų) The volume of the unit cell.
Z The number of molecules per unit cell.

Without a solved crystal structure, an analysis of polymorphism for this compound remains speculative. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph possessing different physical properties. nih.govwikipedia.org Different polymorphs can arise from variations in crystallization conditions, leading to different arrangements or conformations of the molecules in the crystal lattice. nih.govacs.org

The analysis of crystal packing motifs describes how molecules arrange themselves to fill space efficiently within the crystal. This packing is dictated by a balance of intermolecular forces. Had the crystal structure been determined, one could analyze common packing motifs such as herringbone, lamellar, or π-stacking arrangements, which are often observed in aromatic compounds.

The specific intermolecular interactions within the crystal lattice of this compound cannot be definitively described without crystallographic data. However, based on the molecule's functional groups, several types of interactions would be expected to play a crucial role in its solid-state assembly.

The primary amine group is a strong hydrogen bond donor (-N-H) and a potential acceptor (the lone pair on the nitrogen). Therefore, it is highly probable that the crystal structure would be stabilized by intermolecular N-H···N or N-H···O hydrogen bonds, with the ether oxygen acting as a hydrogen bond acceptor. These interactions are directional and significantly influence the crystal packing. researchgate.netijcce.ac.ir

Conformational Analysis of this compound: An In-depth Structural Characterization

Cyclohexane (B81311) Ring Conformations and Stereochemical Effects

The cyclohexane ring in this compound is not a static, planar entity. To alleviate ring strain, which would be significant in a flat hexagonal arrangement, the ring adopts a puckered, three-dimensional conformation. The most stable and predominant of these is the "chair" conformation. In this arrangement, the carbon-carbon bond angles are approximately 109.5°, closely resembling the ideal tetrahedral angle and thus minimizing angle strain. Furthermore, the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain.

In the chair conformation, the substituents on the cyclohexane ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are oriented parallel to the principal axis of the ring, pointing either up or down. Equatorial bonds, on the other hand, radiate out from the "equator" of the ring.

A crucial aspect of cyclohexane stereochemistry is the phenomenon of "ring flipping" or "ring inversion." This is a rapid conformational change where one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For an unsubstituted cyclohexane ring, the two chair conformations are energetically equivalent. However, in a substituted cyclohexane like this compound, the two chair conformers are not of equal energy. The bulky 2-anilinoxy group will preferentially occupy the more spacious equatorial position to minimize steric hindrance. When a large substituent is in an axial position, it experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. Placing the substituent in the equatorial position avoids these destabilizing interactions.

Table 1: Conformational Preferences of the Cyclohexane Ring in this compound
ConformationPosition of 2-Anilinoxy GroupRelative StabilityKey Steric Interactions
ChairEquatorialMore StableMinimized 1,3-diaxial interactions
ChairAxialLess StableSignificant 1,3-diaxial interactions
Boat-UnstableFlagpole interactions and torsional strain
Twist-Boat-Less Stable than ChairReduced flagpole and torsional strain compared to boat

Rotational Isomerism and Torsional Barriers of the Cyclohexyloxy and Aniline Moieties

Rotation around the Phenyl-N Bond: The rotation of the amino group in aniline and its derivatives is also subject to a rotational barrier. This barrier is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, like the cyclohexyloxy group, can affect the degree of delocalization of the nitrogen lone pair into the aromatic pi-system, which in turn can influence the C-N bond's rotational barrier. While specific values for this compound are not documented, the general trend for substituted anilines suggests a modest rotational barrier.

Table 2: Estimated Torsional Barriers in this compound Based on Analogous Compounds
BondRotating GroupsEstimated Torsional Barrier (kJ/mol)Influencing Factors
Phenyl-OAniline ring and Cyclohexane ringLow to ModerateSteric hindrance between the cyclohexane and the amino group.
Phenyl-NAniline ring and Amino groupLowElectronic effects of the cyclohexyloxy group on the nitrogen lone pair delocalization.

Identification of Major Intramolecular Interactions Governing Conformational Preferences

The conformational preferences of this compound are ultimately determined by a complex interplay of various intramolecular interactions. These non-covalent interactions, though individually weak, collectively dictate the most stable three-dimensional arrangement of the molecule.

One of the most significant potential intramolecular interactions in this compound is the formation of an intramolecular hydrogen bond . The hydrogen atoms of the amino group can act as hydrogen bond donors, while the oxygen atom of the cyclohexyloxy group can act as a hydrogen bond acceptor. The formation of a five- or six-membered ring through hydrogen bonding is a common stabilizing feature in ortho-substituted anilines. For instance, in o-nitroaniline, a strong intramolecular hydrogen bond is observed between the amino group and the nitro group. niscpr.res.in In the case of this compound, a similar interaction is plausible, where an N-H···O hydrogen bond would lead to a more planar arrangement of the aniline and ether moieties, thereby influencing the rotational preferences around the Phenyl-O and Phenyl-N bonds.

Steric repulsion is another critical factor. The bulky cyclohexane ring and the amino group on the aniline ring will tend to orient themselves to minimize van der Waals repulsion. This steric hindrance will significantly influence the preferred rotational isomers around the Phenyl-O bond.

The interplay of these attractive (hydrogen bonding) and repulsive (steric and dipole-dipole) forces results in a preferred conformation that represents the global energy minimum for the molecule. Computational modeling would be required to precisely quantify the energetic contributions of these different interactions and to definitively establish the most stable conformer of this compound.

Table 3: Summary of Major Intramolecular Interactions in this compound
Interaction TypeDescriptionEffect on Conformation
Intramolecular Hydrogen BondingPotential N-H···O interaction between the amino group and the ether oxygen.Favors a more planar arrangement of the aniline and ether moieties.
Steric RepulsionRepulsive forces between the bulky cyclohexane ring and the amino group.Governs the rotational preference around the Phenyl-O bond to minimize steric clash.
Dipole-Dipole InteractionsInteractions between the polar C-O and C-N bonds.Influences the overall molecular geometry to minimize dipole repulsion.

Computational Chemistry and Theoretical Studies on 2 Cyclohexyloxy Aniline

Quantum Chemical Calculations

No published DFT studies specifically detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or other electronic properties of 2-(Cyclohexyloxy)aniline are available. Such studies would be invaluable for understanding its reactivity and intermolecular interactions.

There are no specific ab initio calculations in the scientific literature that have been used to determine the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound.

While molecular mechanics and semi-empirical methods are common for generating initial low-energy geometries of molecules for further, more intensive calculations, no studies have reported the application of these methods specifically to this compound for this purpose.

Molecular Modeling and Simulation

A computational exploration of the conformational space of this compound, which would involve identifying stable conformers arising from the rotation around the C-O and C-N bonds and the flexibility of the cyclohexyl ring, has not been documented. Therefore, its conformational energy landscape remains uncharacterized.

Computational studies aimed at elucidating potential reaction mechanisms involving this compound, such as electrophilic substitution on the aniline (B41778) ring or reactions at the amino group, have not been reported. The transition states and energy barriers for such reactions are currently unknown.

Future computational research on this compound would be necessary to populate these areas with scientifically accurate data and analysis.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. researchgate.netresearchgate.net These theoretical calculations are invaluable for assigning experimental spectra, understanding the relationship between molecular structure and spectral features, and characterizing the molecule's electronic transitions.

For this compound, DFT calculations, often using basis sets like 6-311++G(d,p), can predict the vibrational frequencies of its functional groups. mdpi.com The theoretical spectrum allows for the precise assignment of experimental IR and Raman bands, which can be challenging in a molecule with multiple functional groups. For instance, calculations can distinguish between the various C-H stretching modes of the aromatic and cyclohexyl rings, the N-H stretching of the amine group, and the C-O-C stretching of the ether linkage. The agreement between calculated and experimental frequencies, often improved by applying a scaling factor, validates the computed molecular geometry. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations help in the unambiguous assignment of signals in the experimental NMR spectra, particularly for the complex overlapping signals from the cyclohexyl ring protons. Theoretical UV-Vis spectra, computed using TD-DFT, provide insights into the electronic transitions. nih.gov For this compound, these calculations can identify the primary π→π* transitions within the aniline chromophore and how they are influenced by the cyclohexyloxy substituent.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for this compound This table presents hypothetical data typical for a DFT B3LYP/6-311++G(d,p) calculation to illustrate the expected results.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Asymmetric N-H StretchAmine (-NH₂)34853470
Symmetric N-H StretchAmine (-NH₂)33953380
Aromatic C-H StretchBenzene (B151609) Ring3100 - 30103090 - 3020
Aliphatic C-H StretchCyclohexyl Ring2940, 28602935, 2855
C-O-C Asymmetric StretchEther12501245
C-N StretchAryl Amine12801275

Analysis of Intermolecular Interactions in Solution and Solid Phases

The physical and chemical properties of this compound in condensed phases are governed by a network of intermolecular interactions. Computational methods are essential for elucidating the nature and strength of these interactions, which include hydrogen bonding, dipole-dipole forces, and van der Waals interactions. researchgate.netresearchgate.net

In both solution and solid phases, the primary site for hydrogen bonding is the amine (-NH₂) group, which can act as a hydrogen bond donor. The ether oxygen and the π-system of the aromatic ring can act as hydrogen bond acceptors. Computational studies, using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions. asianresassoc.org For example, NBO analysis can reveal the stabilization energy associated with the charge transfer from a lone pair of a hydrogen bond acceptor to the antibonding orbital of the N-H bond.

Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in various solvents. By simulating the movement of the solute and solvent molecules over time, MD can provide detailed information on the solvation shell structure and the dynamics of intermolecular hydrogen bonds. nih.gov In the solid phase, computational modeling can predict crystal packing arrangements and calculate lattice energies, explaining polymorphism and the contributions of different intermolecular forces to crystal stability. The Reduced Density Gradient (RDG) method is another useful tool that allows for the visualization of non-covalent interactions in real space, distinguishing between strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion. nih.gov

Table 2: Key Intermolecular Interactions in this compound and Computational Methods for Their Analysis

Type of InteractionParticipating GroupsComputational MethodInformation Obtained
Hydrogen BondingN-H (donor) with O (ether), N (amine), or π-cloud (acceptors)NBO, QTAIM, MDInteraction energy, charge transfer, bond strength, dynamics
Dipole-DipolePolar C-N, C-O bondsMD, DFTOrientational preferences, contribution to lattice energy
van der Waals (Dispersion)Aromatic and Cyclohexyl ringsRDG, MD, DFT-DNon-specific attractions, packing efficiency, steric effects
π-π StackingAromatic ringsDFT, MDStacking geometry and energy in solid state

Structure-Reactivity and Structure-Function Relationship Studies

Derivation of Electronic Structure and Reactivity Descriptors

The reactivity of this compound can be rationalized and predicted through the calculation of various electronic structure and reactivity descriptors derived from quantum chemistry. These descriptors, often calculated using DFT, provide a quantitative measure of the molecule's tendency to participate in chemical reactions. nih.gov This approach is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). E_HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while E_LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

From these frontier orbital energies, global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of the molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution. The electrophilicity index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for reactive encounters. mdpi.com

Table 3: Illustrative Theoretical Reactivity Descriptors for this compound This table presents hypothetical data to illustrate typical values obtained from DFT calculations.

DescriptorFormulaHypothetical ValueImplication for Reactivity
E_HOMO--5.20 eVHigh value indicates good electron-donating (nucleophilic) character.
E_LUMO--0.35 eVLow value indicates capacity to act as an electron acceptor.
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMO4.85 eVLarge gap suggests relatively high kinetic stability.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.425 eVIndicates moderate resistance to deformation of electron cloud.
Electronegativity (χ)-(E_LUMO + E_HOMO) / 22.775 eVMeasures overall electron-attracting tendency.
Electrophilicity Index (ω)χ² / (2η)1.58 eVQuantifies the propensity to act as an electrophile.

Investigation of Substituent Effects on Reactivity and Polymerization

The chemical behavior of an aniline derivative is significantly influenced by the nature of its substituents. In this compound, the cyclohexyloxy group, attached at the ortho position, modifies the electronic properties and steric environment of the parent aniline molecule. Computationally, the effect of this substituent can be systematically investigated by comparing the electronic structure and reactivity descriptors of this compound with those of unsubstituted aniline and other substituted anilines. researchgate.net

The cyclohexyloxy group is primarily an electron-donating group (EDG) due to the resonance effect of the ether oxygen's lone pairs with the aromatic π-system. This donation increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent, and also enhances the nucleophilicity of the amine group. Computational analysis can quantify this effect by showing an increase in the E_HOMO and a change in the charge distribution on the ring carbons compared to aniline.

Table 4: Illustrative Comparison of Calculated HOMO-LUMO Gaps to Show Substituent Effect This table presents hypothetical data to illustrate the electronic effect of substituents on the aniline ring.

CompoundSubstituentSubstituent EffectHOMO-LUMO Gap (ΔE) (eV)Implication
Aniline-HReference5.15Baseline reactivity
2-Methoxyaniline-OCH₃Electron-donating4.95Increased reactivity
This compound-OC₆H₁₁Electron-donating4.85Further increased reactivity (electronically)

Theoretical Elucidation of Stereochemical Influence on Reaction Outcomes

The non-planar and flexible nature of the cyclohexyloxy group in this compound introduces significant stereochemical considerations that can influence reaction outcomes. Theoretical chemistry offers a powerful means to explore the conformational landscape of the molecule and understand how its three-dimensional structure directs reactivity.

The cyclohexane (B81311) ring can exist in a stable chair conformation, and the C-O bond connecting it to the aniline ring has rotational freedom. This leads to multiple possible low-energy conformers, distinguished by the orientation of the cyclohexyl group relative to the plane of the aniline ring. Computational potential energy surface (PES) scans can identify these stable conformers and the energy barriers for interconversion between them. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

The stereochemical influence arises primarily from the steric hindrance imposed by the bulky cyclohexyloxy group. In reactions involving the ortho-amine group or the adjacent C6 position on the ring, certain molecular conformations may shield the reactive site, making it less accessible to an incoming reagent. By modeling the transition states for different reaction pathways starting from the most stable conformers, computational chemists can predict which product is kinetically favored. For example, in a reaction that forms a new chiral center, the specific conformation of the starting material can lead to a preference for one stereoisomeric product over another (diastereoselectivity). This type of theoretical analysis is crucial for rationalizing and predicting the stereochemical outcomes of reactions involving structurally complex molecules. researchgate.net

Table 5: Illustrative Conformational Analysis of this compound This table presents hypothetical data for different conformers to illustrate how their energies might differ.

Conformer IDDihedral Angle (C1-C2-O-C_cyclohexyl)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 KSteric Accessibility of -NH₂
Conf-1~90°0.0075%Partially hindered
Conf-2~180°0.8520%Less hindered
Conf-3~0°2.505%Highly hindered

Advanced Materials Science and Catalysis Applications of 2 Cyclohexyloxy Aniline Derivatives

Polymeric Materials and Organic Electronics

The incorporation of 2-(cyclohexyloxy)aniline units into polymeric structures, particularly polyaniline (PANI), has been a significant area of research. This modification aims to enhance the processability and introduce new functionalities to the otherwise intractable PANI backbone. The bulky cyclohexyloxy group can improve the solubility of the polymer in common organic solvents, facilitating its use in various applications.

Modification of Polyaniline (PANI) Architectures with Cyclohexyloxyaniline Units

The introduction of substituents on the aniline (B41778) ring is a key strategy for modifying the properties of polyaniline. While direct data on poly(this compound) is limited, research on structurally similar derivatives, such as poly[2-(cyclohex-2-en-1-yl)aniline], provides valuable insights into how such modifications can influence the polymer's characteristics. The synthesis of these derivatives typically involves the oxidative polymerization of the corresponding monomer.

The synthetic conditions, including the choice of oxidant and acidic medium, play a crucial role in determining the polymer yield and properties. For instance, in the synthesis of poly[2-(cyclohex-2-en-1-yl)aniline], the highest polymer yield was achieved using nitric acid (HNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidizing system. This suggests that a similar approach could be effective for the polymerization of this compound. The modification of the PANI backbone with such bulky groups can lead to significant improvements in solubility, which is a major challenge in the processing of unsubstituted PANI.

Exploration of Photoluminescent Properties in Modified Polymeric Systems

A significant consequence of modifying the PANI architecture with cyclohexyloxyaniline-like units is the emergence of photoluminescent properties. Unsubstituted PANI is generally a poor light emitter, but the introduction of bulky substituents can alter the electronic structure of the polymer, leading to enhanced fluorescence.

In the case of poly[2-(cyclohex-2-en-1-yl)aniline], the synthesized polymer exhibited noticeable photoluminescence. The optical properties were found to be dependent on the synthesis conditions. For example, when the polymerization was carried out in a perchloric acid (HClO₄) medium with ammonium persulfate as the oxidant, the resulting polymer demonstrated the highest luminescence quantum yield of 0.05. This highlights the potential to tune the photoluminescent characteristics of these materials by carefully controlling the synthetic parameters. Such fluorescent polymers are of great interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Investigation of Electrical Conductivity and Sensing Capabilities

Polyaniline and its derivatives are well-known for their electrical conductivity and their application in chemical sensing. The incorporation of cyclohexyloxyaniline-like units can modulate these properties, leading to materials with tailored responses to specific analytes.

Research on poly[2-(cyclohex-2-en-1-yl)aniline] has demonstrated its potential as a sensitive material for resistive sensors. The polymer showed a high electrical conductivity response to changes in environmental humidity and ammonia (B1221849) concentration. This sensitivity is attributed to the interaction of the analyte molecules with the polymer backbone, which alters its doping state and, consequently, its conductivity. The improved processability of the modified PANI allows for the fabrication of uniform thin films, which are essential for the development of reliable sensing devices.

Table 1: Sensing Performance of Poly[2-(cyclohex-2-en-1-yl)aniline]

AnalyteSensor Response
Humidity (% RH)High
Ammonia (ppm)High

Role in Catalysis and Ligand Design

The aniline functional group is a versatile platform for the development of ligands for metal-catalyzed reactions and for participation in organocatalysis. The presence of a cyclohexyloxy substituent at the ortho position can influence the steric and electronic properties of the nitrogen atom, making this compound derivatives attractive candidates for these applications.

Design and Application as Achiral Nitrogen Ligands in Metal-Catalyzed Reactions

Aniline derivatives are widely used as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The nitrogen atom of the aniline can coordinate to the metal center, influencing its reactivity and selectivity. While specific studies on this compound as a ligand are not extensively documented, the broader class of aniline derivatives has been successfully employed in various catalytic systems.

For example, a palladium catalyst system based on a Pd/S,O-ligand has been developed for the non-directed para-selective C-H alkynylation of aniline derivatives. This reaction proceeds under mild conditions and is compatible with a variety of substituted anilines. The development of such catalytic systems highlights the potential for designing ligands based on the aniline scaffold to achieve specific and challenging chemical transformations. The bulky cyclohexyloxy group in this compound could be leveraged to control the steric environment around the metal center, potentially leading to unique selectivity in catalytic reactions.

Participation in Nucleophilic Catalysis Processes

The lone pair of electrons on the nitrogen atom of the aniline group allows it to act as a nucleophile and a nucleophilic catalyst in various organic reactions. Aniline and its derivatives have been shown to catalyze reactions such as oxime and acylhydrazone formation. These reactions are important in bioconjugation and dynamic combinatorial chemistry.

The catalytic activity of anilines in these processes is attributed to their ability to form a transient, more reactive intermediate with the electrophile, thereby lowering the activation energy of the reaction. Studies on p-substituted aniline derivatives have demonstrated their superior performance as catalysts for hydrazone formation and exchange. The electronic properties of the substituent on the aniline ring can significantly impact the catalytic efficiency. It is plausible that this compound and its derivatives could also participate in such nucleophilic catalysis processes, with the cyclohexyloxy group potentially influencing the solubility and stability of the catalytic species.

Utilization as Advanced Intermediates in Complex Organic Synthesis

This compound serves as a versatile intermediate in the multi-step synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds and other intricate molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a bulky cyclohexyloxy ether, allows for sequential and site-selective reactions. This enables the elaboration of the aniline core into more complex structures that are of interest in medicinal chemistry and materials science. The cyclohexyloxy group can influence the reactivity and solubility of the molecule and its downstream derivatives, making it a valuable building block in synthetic strategies.

A key application of this compound as an intermediate is in the synthesis of N-substituted acetamide (B32628) derivatives. These derivatives can, in turn, act as precursors for a variety of more complex molecules. The synthesis of these intermediates typically involves the acylation of the aniline nitrogen.

For instance, this compound can be reacted with chloroacetyl chloride to furnish 2-chloro-N-(2-(cyclohexyloxy)phenyl)acetamide. This reaction is a standard amidation process where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. Such reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netsphinxsai.comresearchgate.net The resulting α-chloro acetamide is a valuable synthon, as the chlorine atom can be readily displaced by various nucleophiles to introduce further complexity.

Interactive Data Table: Synthesis of 2-chloro-N-(2-(cyclohexyloxy)phenyl)acetamide
Reactant 1Reactant 2ProductReaction TypeKey Features
This compoundChloroacetyl chloride2-chloro-N-(2-(cyclohexyloxy)phenyl)acetamideAcylation / AmidationForms a key intermediate for further functionalization. The chloro group is a good leaving group for subsequent nucleophilic substitution reactions.

Another important transformation of this compound is its conversion to 2-(cyclohexyloxy)phenyl isothiocyanate. Isothiocyanates are highly reactive intermediates that are widely used in the synthesis of sulfur and nitrogen-containing heterocycles, such as thioureas and thiazoles. The synthesis of isothiocyanates from primary anilines can be achieved using various reagents, with carbon disulfide (CS₂) being a common choice. rsc.orgchemrxiv.orgrsc.org This transformation typically proceeds via the formation of a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. nih.gov

The resulting 2-(cyclohexyloxy)phenyl isothiocyanate is a valuable intermediate for constructing more complex molecular frameworks. The isothiocyanate group is a powerful electrophile that can react with a wide range of nucleophiles, providing a gateway to a diverse array of chemical structures.

Interactive Data Table: Synthesis of 2-(cyclohexyloxy)phenyl isothiocyanate
Reactant 1ReagentProductReaction TypeSignificance of Product
This compoundCarbon disulfide (CS₂)2-(cyclohexyloxy)phenyl isothiocyanateThiocarbonylationThe isothiocyanate product is a versatile electrophilic intermediate for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.

The strategic use of this compound as a foundational building block allows synthetic chemists to introduce both steric bulk and a modifiable nitrogen handle in a single step. The subsequent transformations of the derived acetamides and isothiocyanates pave the way for the assembly of complex target molecules with potential applications in various fields of chemical science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.